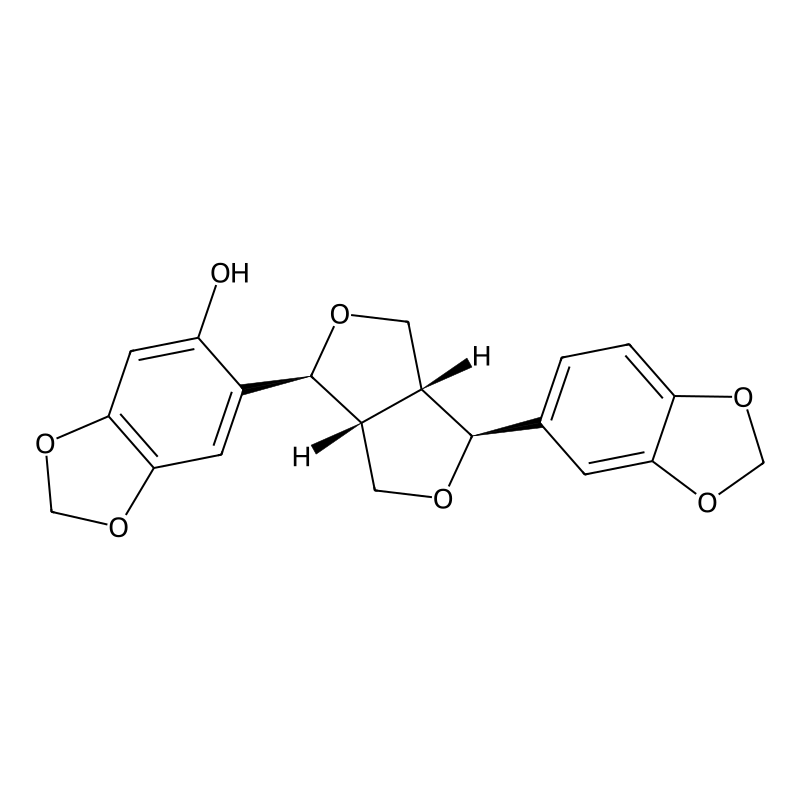

Sesaminol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Sesaminol is a natural compound classified as a lignan, predominantly found in sesame seeds (Sesamum indicum). It is a derivative of sesamin, characterized by its unique structure that includes a methylenedioxy group and multiple hydroxyl groups. Sesaminol has garnered attention due to its potential health benefits and biological activities, particularly its antioxidant properties, which help combat oxidative stress in biological systems .

- Oxidation: Sesaminol can be oxidized at the methylenedioxy and para-hydroxy groups, leading to the formation of different derivatives .

- Reduction: It can also participate in reduction reactions, affecting its biological activity and stability.

- Substitution: Sesaminol can engage in substitution reactions, particularly involving its hydroxyl groups, which can modify its reactivity and interaction with other molecules.

These reactions are crucial for understanding how sesaminol interacts with other compounds and its metabolic pathways in organisms.

Sesaminol exhibits several notable biological activities:

- Antioxidant Activity: It has been shown to scavenge free radicals effectively, thereby reducing oxidative damage to cells and tissues .

- Anti-inflammatory Properties: Sesaminol may inhibit inflammatory pathways, contributing to its potential therapeutic effects in various inflammatory conditions .

- Collagen Preservation: Research indicates that sesaminol can inhibit collagen degradation, which is significant for skin health and aging .

These activities suggest that sesaminol could play a role in preventing chronic diseases associated with oxidative stress and inflammation.

The synthesis of sesaminol can be achieved through several methods:

- Natural Extraction: The primary source of sesaminol is sesame seeds, from which it can be extracted using various solvent extraction techniques.

- Chemical Synthesis: Total synthesis methods have been developed, including strategies that utilize l-proline as a catalyst to facilitate cross-aldol reactions. These synthetic routes allow for the production of sesaminol in a laboratory setting .

- Conversion from Sesamolin: Sesamolin can be converted to sesaminol through acid-catalyzed reactions using cation exchange resins, showcasing a novel approach to synthesizing this compound from other sesame-derived lignans .

Sesaminol shares structural and functional similarities with several other lignans. Here are some notable comparisons:

| Compound | Source | Key Characteristics |

|---|---|---|

| Sesamolin | Sesame seeds | Precursor to sesaminol; exhibits similar antioxidant properties. |

| Lignans (general) | Various plants | Known for their health benefits; vary widely in structure and activity. |

| Flaxseed Lignans | Flax seeds | Rich in alpha-linolenic acid; exhibit anti-inflammatory effects similar to sesaminol. |

| Secoisolariciresinol | Flax seeds | Exhibits anticancer properties; structurally related but distinct from sesaminol. |

Sesaminol's unique methylenedioxy group distinguishes it from other lignans, contributing to its specific biological activities and potential health benefits.

Biosynthetic Pathways in Sesamum indicum

The biosynthesis of sesaminol in Sesamum indicum follows a sophisticated phenylpropanoid pathway that begins with the formation of coniferyl alcohol as the central precursor [2]. The initial step involves the stereoselective radical coupling of two coniferyl alcohol molecules, guided by a dirigent protein, to form (+)-pinoresinol [9]. This reaction represents the foundational step in the lignan biosynthetic cascade that ultimately leads to sesaminol formation [2].

The pathway proceeds through a series of sequential oxygenation reactions that convert (+)-pinoresinol to (+)-sesamin via the formation of two methylenedioxy bridges [2]. This transformation is catalyzed by cytochrome P450 monooxygenase CYP81Q1, also known as piperitol/sesamin synthase [2] [4]. The enzyme CYP81Q1 demonstrates remarkable specificity in converting (+)-pinoresinol to (+)-sesamin through dual methylenedioxy bridge formation [4].

Following (+)-sesamin formation, the biosynthetic pathway diverges through the action of CYP92B14, which catalyzes the conversion of (+)-sesamin to both (+)-sesamolin and (+)-sesaminol through distinct mechanistic pathways [2] [4]. The enzyme CYP92B14 employs an oxidative rearrangement mechanism designated as oxidative rearrangement of α-oxy-substituted aryl groups to generate these terminal lignans [2] [4].

Research has demonstrated that CYP92B14 produces (+)-sesaminol through two separate catalytic pathways: direct oxygenation of the aromatic ring at the C6 position and carbon-carbon bond formation between intermediate compounds and sesamol [4] [12]. The molar ratio of products generated by CYP92B14 from (+)-sesamin includes (+)-sesamolin through oxidative rearrangement (72%), (+)-sesaminol through oxidative rearrangement (17%), and (+)-sesaminol through direct oxygenation (11%) [38].

The complete biosynthetic pathway from coniferyl alcohol to sesaminol triglucoside involves multiple enzymatic steps including glycosylation reactions [1]. Sequential glucosylation of (+)-sesaminol is catalyzed by specific UDP-glucose:lignan glucosyltransferases, resulting in the formation of water-soluble sesaminol glucosides that represent the predominant form of sesaminol in sesame seeds [1] [36].

Enzymatic Catalysis and Genetic Regulation (CYP92B14, CYP81Q1)

The enzymatic machinery responsible for sesaminol biosynthesis involves two critical cytochrome P450 enzymes: CYP81Q1 and CYP92B14 [2] [4]. CYP81Q1 functions as the sesamin synthase, catalyzing the formation of (+)-sesamin from (+)-pinoresinol through a dual methylenedioxy bridge formation reaction [2]. This enzyme belongs to a distinct phylogenetic clade and demonstrates high substrate specificity for pinoresinol derivatives [2].

CYP92B14 represents a novel cytochrome P450 enzyme that constitutes a separate phylogenetic clade from CYP81Q1 [2] [4]. Genetic analysis has revealed that (+)-sesamolin deficiency in sesame is associated with a deletion of four C-terminal amino acids in CYP92B14 [2]. The full-length CYP92B14 enzyme converts (+)-sesamin to both (+)-sesamolin and (+)-sesaminol through oxidative rearrangement mechanisms [2] [4].

Functional coordination between CYP81Q1 and CYP92B14 has been demonstrated through co-expression studies in yeast systems [2] [4]. The activity of CYP92B14 is enhanced when co-expressed with CYP81Q1, suggesting metabolic channeling and functional association between these enzymes [2] [4]. This coordination implies the formation of enzyme complexes that facilitate sequential reactions in sesaminol biosynthesis [2].

Comparative analysis of CYP92B14 orthologs across Sesamum species has revealed evolutionary differences in catalytic preferences [10]. The CYP92B14 enzyme from Sesamum radiatum predominantly produces (+)-sesaminol rather than (+)-sesamolin, demonstrating species-specific variations in enzyme function [10]. Amino acid substitution analysis has identified specific residues in the putative distal helix and neighboring heme propionate regions that affect the product ratios of CYP92B14 [10].

The genetic regulation of sesaminol biosynthesis involves coordinated expression of multiple genes during seed development [36]. Gene expression patterns of key enzymes including CYP81Q1, CYP92B14, and glycosyltransferases are temporally regulated to maximize lignan accumulation during seed maturation [36]. Transcriptional regulation involves specific transcription factors that control the expression of lignan biosynthetic genes [24].

| Enzyme | Substrate | Product | Mechanism | Reference |

|---|---|---|---|---|

| CYP81Q1 | (+)-Pinoresinol | (+)-Sesamin | Dual methylenedioxy bridge formation | [2] [4] |

| CYP92B14 | (+)-Sesamin | (+)-Sesamolin, (+)-Sesaminol | Oxidative rearrangement of α-oxy-substituted aryl groups | [2] [4] |

| UGT71A9 | (+)-Sesaminol | (+)-Sesaminol 2-O-glucoside | 2-O-glucosylation | [36] |

| UGT94D1 | (+)-Sesaminol 2-O-glucoside | (+)-Sesaminol diglucoside | 6'-O-glucosylation | [36] |

| UGT94AG1 | Sesaminol monoglucoside | Sesaminol diglucoside | β1→2-O-glucosylation | [37] |

Recent genomic studies have identified SiNST1 as a major gene controlling lignan variation in sesame [24]. The gene contains polymorphisms that are positively selected in higher lignan content sesame accessions [24]. Overexpression of SiNST1 significantly upregulates the expression of monolignol biosynthetic genes and transcription factors including SiMYB58, SiMYB209, SiMYB134, and SiMYB276 [24].

Distribution in Sesame By-Products and Industrial Waste

Sesaminol and its glucosides are predominantly found in sesame by-products generated during oil processing, representing valuable compounds that can be recovered from industrial waste streams [1] [15]. Defatted sesame cake, the primary by-product of sesame oil extraction, contains substantial quantities of sesaminol glucosides, particularly sesaminol triglucoside [1] [15].

The distribution of sesaminol compounds in sesame by-products varies significantly depending on the processing method employed [15] [32]. Cold-pressed sesame oil extraction leaves higher concentrations of lignans in the residual cake compared to solvent extraction methods [31]. Industrial sesame oil processing generates approximately 50-60% of the original seed weight as defatted cake, which serves as the primary source for sesaminol recovery [15].

Quantitative analysis of sesame by-products has revealed that sesaminol triglucoside concentrations range from 36 to 1560 milligrams per 100 grams of defatted seed material [35]. Sesaminol diglucoside concentrations vary from 0 to 493 milligrams per 100 grams of seed material [35]. These concentrations represent significant recoverable quantities considering the large volumes of sesame processing waste generated globally [15].

Industrial extraction methods for sesaminol recovery from by-products have been optimized using ultrasonic-assisted extraction techniques [32]. Pilot-scale extraction using optimized conditions achieves yields of 45.1% with 0% ethanol for 4 hours at 20°C [32]. Industrial-scale ultrasonic extraction systems capable of processing 2.1-ton batches have been developed, yielding extracts containing 4.6 milligrams per gram of sesaminol diglucoside [32].

| By-Product Source | Sesaminol Triglucoside Content (mg/100g) | Sesaminol Diglucoside Content (mg/100g) | Extraction Yield (%) | Reference |

|---|---|---|---|---|

| Defatted sesame cake | 36-1560 | 0-493 | 45.1 | [32] [35] |

| Cold-pressed cake | 84% of original content | Variable | 57.15 | [31] |

| Sesame oil processing waste | 637 ± 312 | 75 ± 95 | Variable | [35] |

| Black sesame seed cake | High purity achieved | Characterized | 98.88 conversion | [7] [16] |

Enzymatic preparation methods have been developed to convert sesaminol glucosides from by-products into free sesaminol [7]. Beta-galactosidase has been identified as the optimal enzyme for hydrolyzing sesaminol triglucoside, achieving conversion rates of 98.88% under optimized conditions [7]. The optimal enzymatic conditions include reaction temperature of 50°C, reaction time of 4.0 hours, pH of 5.5, substrate concentration of 1.0 milligrams per milliliter, and enzyme dosage of 20 milligrams per milliliter [7].

Sesame seed coat, typically discarded during sesame paste processing, represents another significant source of bioactive compounds including sesaminol derivatives [18]. This waste material contains 42 grams per 100 grams of dietary fiber, 12.2 grams per 100 grams of oil, and 0.6 grams per 100 grams of polyphenols [18]. Recovery of sesaminol from seed coat waste contributes to circular economy principles and reduces environmental impact of sesame processing [18].

The analytical characterization of sesaminol presents unique challenges due to its complex chemical structure, low natural abundance, and the presence of structurally similar lignans in biological matrices. This section examines the principal analytical methodologies employed for sesaminol identification, separation, and quantification, focusing on chromatographic techniques, spectroscopic identification methods, and quantification strategies in complex matrices.

Chromatographic Techniques (High Performance Liquid Chromatography, Centrifugal Partition Chromatography, Fast Centrifugal Partition Chromatography)

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography remains the most widely employed technique for sesaminol analysis, offering excellent resolution and quantitative capabilities. The method development for sesaminol analysis typically utilizes reversed-phase chromatography with methanol-water mobile phase systems [1] [2]. Optimal separation conditions involve a gradient elution program starting with 40% methanol and progressing to 80% methanol over a 50-minute analytical run, utilizing a temperature-controlled column at 30°C [1].

The most effective mobile phase composition for sesaminol analysis consists of methanol and water in gradient mode, with flow rates ranging from 0.8 to 1.0 mL/min [1] [2]. Internal standards, particularly naringenin, are routinely employed to enhance analytical reliability and compensate for extraction variability [1]. Detection limits for sesaminol using High Performance Liquid Chromatography with ultraviolet detection range from 75 to 150 μg/L, with quantification limits typically falling within the same order of magnitude [3].

High Performance Liquid Chromatography coupled with photodiode array detection provides enhanced selectivity through spectral confirmation of peak identity [4] [5]. This approach enables simultaneous monitoring at multiple wavelengths, with sesaminol exhibiting characteristic absorption maxima at 238, 287, and 295 nanometers [6]. The photodiode array detection method offers superior specificity compared to single-wavelength detection, particularly valuable when analyzing complex matrices containing multiple lignans.

Method validation parameters for High Performance Liquid Chromatography analysis of sesaminol demonstrate excellent analytical performance, with recovery rates ranging from 92 to 94% and relative standard deviations below 5% [1] [4]. Linearity studies typically span concentration ranges from 0.08 to 5 μg/mL, with correlation coefficients exceeding 0.999 [7] [8]. These validation parameters meet international guidelines for analytical method development and ensure reliable quantitative results.

Centrifugal Partition Chromatography Applications

Centrifugal Partition Chromatography represents an advanced liquid-liquid partition technique particularly valuable for preparative-scale sesaminol purification [9] [10]. This support-free chromatographic method utilizes two immiscible liquid phases, eliminating irreversible adsorption and sample loss commonly associated with solid stationary phases [9]. The technique achieves exceptional separation efficiency for sesaminol from complex sesame oil extracts, yielding purities exceeding 95% [9].

The optimal biphasic solvent system for sesaminol separation by Centrifugal Partition Chromatography consists of n-hexane, ethyl acetate, ethanol, and water in a 2:3:3:2 volume ratio [9]. This system provides favorable partition coefficients for sesaminol and related lignans, enabling baseline separation with separation factors greater than 2.5 [9]. The technique operates in reverse mode, with the upper nonpolar phase serving as the stationary phase to accommodate the lipophilic nature of sesame oil extracts [9].

Preparative-scale Centrifugal Partition Chromatography operations demonstrate remarkable efficiency, processing 450 milligrams of crude sesame oil extract to yield 276 milligrams of sesamin and 138 milligrams of sesamolin with purities exceeding 95% [9]. The technique simultaneously isolates minor lignans including sesaminol, episesaminol, sesamol, and samin [9]. Recovery rates for major lignans range from 61.3% to 87.7% of their original extract content, representing exceptional preparative performance [9].

The scalability of Centrifugal Partition Chromatography makes it particularly attractive for industrial applications, with column volumes ranging from 200 mL for semi-preparative work to 1000 mL for preparative operations [9]. Analysis times range from 115 to 170 minutes for complete separations, including both elution and extrusion phases [9]. This timeline compares favorably with traditional chromatographic methods while providing superior sample loading capacity.

Fast Centrifugal Partition Chromatography Methodology

Fast Centrifugal Partition Chromatography extends the principles of Centrifugal Partition Chromatography with enhanced operational parameters for improved throughput and efficiency [11]. The technique employs similar biphasic solvent systems but operates under optimized flow conditions and rotation speeds to accelerate separation processes [11]. Typical solvent systems utilize n-hexane, ethyl acetate, methanol, and water in ratios of 8:2:8:2, operated in descending mode [11].

The Fast Centrifugal Partition Chromatography method demonstrates superior sample loading capacity compared to conventional Centrifugal Partition Chromatography, processing larger quantities of crude extract per analytical run [11]. Column volumes of 100 mL for preliminary optimization and 1000 mL for preparative operations enable scale-up capabilities suitable for commercial lignan isolation [11]. The technique achieves comparable separation efficiency to standard Centrifugal Partition Chromatography while reducing analysis times by approximately 30-40% [11].

Consecutive sample injection protocols further enhance the productivity of Fast Centrifugal Partition Chromatography operations [11]. This approach allows multiple sample loadings during a single chromatographic run, dramatically increasing throughput while maintaining separation quality [11]. The method successfully isolated 328 milligrams of sesamin and 168 milligrams of sesamolin from 3 grams of crude extract through four consecutive injections [11].

Quality control parameters for Fast Centrifugal Partition Chromatography demonstrate analytical reliability comparable to conventional High Performance Liquid Chromatography methods [11]. Purity assessments using High Performance Liquid Chromatography confirm purities of 95.6% and 93.9% for isolated sesamin and sesamolin, respectively [11]. The technique's support-free nature eliminates sample loss and contamination risks associated with solid-phase chromatography.

Spectroscopic Identification (Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible Spectroscopy)

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of sesaminol, offering detailed information about molecular connectivity and stereochemistry [12]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for sesaminol's methylenedioxyphenyl groups, with the diagnostic signal appearing at δ 5.91 parts per million [13] [12]. This signal represents the methylenedioxy protons and serves as a reliable marker for sesaminol identification and quantification [13].

The complete proton Nuclear Magnetic Resonance spectrum of sesaminol exhibits complex multipicity patterns reflecting the molecule's stereochemical complexity [12]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, enabling complete assignment of the carbon framework [12]. The combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance experiments facilitates unambiguous structural determination and stereochemical assignment of sesaminol isomers [12].

Quantitative Nuclear Magnetic Resonance applications demonstrate exceptional utility for sesaminol content determination in biological samples [13] [14]. The technique's inherent quantitative nature eliminates the need for calibration curves when appropriate internal standards are employed [13]. Studies utilizing quantitative proton Nuclear Magnetic Resonance for sesaminol metabolite analysis achieve excellent precision and accuracy, with detection capabilities in the microgram per milliliter range [13] [14].

Nuclear Magnetic Resonance-based identification of sesaminol metabolites in biological fluids provides valuable pharmacokinetic information [13] [14]. The technique successfully identifies and quantifies sesaminol catechol metabolites in human urine following sesame oil consumption [13]. This application demonstrates Nuclear Magnetic Resonance's capability for metabolite identification and quantification without extensive sample purification [13].

Mass Spectrometric Characterization

Mass spectrometry offers highly sensitive and specific identification of sesaminol through molecular weight determination and fragmentation pattern analysis [15] [16]. Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]+ at mass-to-charge ratio 371, corresponding to sesaminol's molecular weight of 370.4 daltons [17]. Additional adduct ions including [M+Na]+ and [M+K]+ provide confirmatory evidence for molecular weight assignment [17].

Tandem mass spectrometry fragmentation patterns for sesaminol and related lignans reveal characteristic neutral losses and structural rearrangements [15] [16]. Common fragmentation pathways include loss of water ([M+H-H2O]+) and hydrogen ([M+H-H2]+), reflecting the instability of protonated furofuran lignans under collision-induced dissociation conditions [15]. These fragmentation patterns serve as diagnostic fingerprints for sesaminol identification in complex matrices.

High-resolution mass spectrometry provides enhanced specificity through accurate mass determination within 5 parts per million mass accuracy [15]. This capability enables differentiation of sesaminol from isobaric compounds and facilitates confident identification even in complex biological matrices [15]. The technique's sensitivity extends to nanogram per milliliter levels, making it suitable for trace analysis applications [15].

Liquid chromatography-mass spectrometry coupling represents the gold standard for sesaminol analysis in biological matrices . Multiple reaction monitoring methods enable highly specific quantification by monitoring characteristic precursor-to-product ion transitions . Typical monitoring transitions for sesaminol include mass-to-charge ratio 369.10 to 340.1, providing excellent selectivity and sensitivity . Method validation parameters demonstrate lower limits of quantification at 0.2 μg/mL in complex matrices .

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy provides valuable information regarding sesaminol's chromophoric properties and enables concentration determination in suitable matrices [19] [20]. Sesaminol exhibits characteristic absorption maxima at 238, 287, and 295 nanometers, reflecting the electronic transitions of its aromatic benzodioxole moieties [6]. These absorption characteristics enable selective detection and quantification when coupled with chromatographic separation [19].

The molar absorptivity of sesaminol at its absorption maxima provides quantitative capabilities for concentration determination [6]. Extinction coefficients of 3.99 and 3.85 L g-1 cm-1 at 238 and 295 nanometers respectively, measured in chloroform, enable precise quantitative analysis [6]. These spectral properties compare favorably with related lignans but require careful consideration of matrix effects in complex samples [19].

Method development for ultraviolet-visible spectroscopic analysis of sesaminol typically employs organic solvent extraction followed by spectrophotometric measurement [19]. Correlation studies between ultraviolet-visible and High Performance Liquid Chromatography methods demonstrate excellent agreement, with correlation coefficients exceeding 0.8 [19]. However, ultraviolet-visible methods tend to overestimate lignan content by 3.8 to 4.7-fold due to interference from co-extracted compounds absorbing at similar wavelengths [19].

The application of ultraviolet-visible spectroscopy for rapid lignan screening offers practical advantages in terms of analysis time and instrumentation requirements [19]. The technique provides results within minutes compared to 25-30 minute High Performance Liquid Chromatography analyses [19]. Regression equations developed between ultraviolet-visible and High Performance Liquid Chromatography methods enable conversion of spectrophotometric data to equivalent High Performance Liquid Chromatography values [19].

Quantification in Complex Matrices

Sesame Seed and Oil Analysis

Quantification of sesaminol in sesame seeds presents unique challenges due to the complex matrix composition and the presence of multiple structurally related lignans [1] [2]. The established analytical protocol involves sequential extraction with 85% ethanol for 5 hours followed by 70% ethanol for 10 hours at room temperature [1]. This extraction sequence maximizes recovery of sesaminol glucosides while minimizing co-extraction of interfering compounds [1].

Sample preparation for sesame seed analysis requires initial defatting to remove oil components that may interfere with subsequent lignan analysis [1] [2]. The defatted sesame flour undergoes solvent extraction using aqueous ethanol solutions optimized for lignan solubility [1]. Internal standard addition, typically using naringenin, occurs prior to extraction to compensate for procedural losses and matrix effects [1].

Quantitative analysis of sesaminol triglucoside in sesame seeds reveals substantial variability among different varieties, with concentrations ranging from 36 to 1560 mg/100g of seed [1]. The mean concentration across 65 different sesame varieties was 637 ± 312 mg/100g, demonstrating significant genetic diversity in lignan biosynthesis [1]. Sesaminol diglucoside concentrations exhibit even greater variability, ranging from 0 to 493 mg/100g with a mean of 75 ± 95 mg/100g [1].

Sesame oil analysis requires different analytical approaches due to the predominantly lipophilic matrix and lower sesaminol concentrations [21] [22]. Direct extraction methods utilizing methanol or aqueous methanol effectively isolate lignans from oil matrices [21]. Polarographic methods have been developed for rapid sesaminol determination in oil samples, offering detection limits in the range of 0.26-0.32 mg/100g oil [21]. These methods provide practical alternatives to chromatographic analysis for routine quality control applications [21].

Biological Matrix Quantification

Quantification of sesaminol in biological matrices requires sophisticated analytical approaches to address the extremely low concentrations and complex matrix compositions [23] [24]. Cell-based assays for intracellular sesaminol determination employ methanol extraction following protein precipitation [23] [24]. The analytical method utilizes reversed-phase High Performance Liquid Chromatography with ultraviolet detection at 297 nanometers, achieving lower limits of quantification at 10 ng/mL [23] [24].

Method validation for biological matrix analysis demonstrates exceptional analytical performance with accuracy ranging from -3.36% to 1.50% bias and relative standard deviations between 0.84% and 5.28% [23] [24]. Recovery studies indicate minimal sample loss during preparation, with recovery rates between 94.80% and 99.29% [23] [24]. These validation parameters meet stringent bioanalytical method requirements and ensure reliable quantitative results [23] [24].

Serum and urine analysis for sesaminol metabolites requires specialized extraction protocols utilizing ethyl acetate or n-hexane liquid-liquid extraction [4]. The extraction efficiency depends critically on pH optimization and multiple extraction steps to achieve adequate recovery [4]. Quantitative Nuclear Magnetic Resonance methods have been successfully applied to sesaminol metabolite analysis in urine, achieving detection limits suitable for pharmacokinetic studies [13] [14].

The temporal analysis of intracellular sesaminol concentrations reveals rapid uptake and elimination kinetics, with measurable concentrations detectable from 5 minutes to 24 hours post-exposure [23] [24]. Correlation analysis between intracellular sesaminol concentrations and biological effects demonstrates strong relationships with correlation coefficients exceeding 0.94 [23] [24]. These findings support the use of cellular sesaminol quantification as a biomarker for biological activity assessment [23] [24].

Food Product and Industrial Applications

Analysis of sesaminol in processed food products requires consideration of matrix complexity and potential analytical interferences from food additives and processing aids [21] [25]. Tahini and halva analysis involves initial oil content determination followed by lignan extraction from the oil phase [21]. The developed methods utilize standard addition procedures to compensate for matrix effects, achieving quantitative recovery with relative standard deviations below 10% [21].

Industrial applications of sesaminol analysis focus on quality control during processing and product standardization [26] [27]. Differential pulse polarography methods provide rapid analysis capabilities suitable for process monitoring, with detection limits at 5.0 mg/kg in oil matrices [28]. These electroanalytical approaches offer practical advantages for routine analysis, including reduced solvent consumption and simplified sample preparation [27].

Electronic nose technology coupled with chemometric analysis has emerged as a complementary approach for sesame oil authentication and quality assessment [25]. Principal component analysis and linear discriminant analysis of volatile organic compound profiles achieve 95.6% and 97% accuracy respectively for adulteration detection [25]. Multi-layered perceptron models demonstrate superior performance with determination coefficients of 0.981 and root mean square errors of 0.0178 [25].

Validation parameters for food product analysis emphasize robustness and reproducibility to ensure consistent results across different analytical laboratories [21] [26]. Inter-laboratory studies demonstrate acceptable precision with relative standard deviations typically below 15% for most applications [21]. Method transfer protocols include detailed specifications for critical parameters including extraction time, temperature, and solvent composition to ensure method reproducibility [21].